molecular formula C20H21FN2O3S B5202995 2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5202995
M. Wt: 388.5 g/mol
InChI Key: KKBSLKUZYRTYDC-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiophene core, which is known for its biological activity, and a fluorophenoxy group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and appropriate precursors.

    Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with an acyl chloride or similar reagent.

    Amidation Reaction: The final step involves coupling the intermediate with an amine, such as prop-2-en-1-amine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, potentially replacing the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, particularly in targeting diseases where benzothiophene derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity, while the amide linkage provides stability and facilitates interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-benzothiophenecarboxylic acid.

    Fluorophenoxy Derivatives: Compounds such as 2-fluorophenoxyacetic acid and 2-fluorophenoxyethanol.

Uniqueness

2-{[(2-fluorophenoxy)acetyl]amino}-N-(prop-2-en-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core and a fluorophenoxy group, which may confer distinct chemical and biological properties. This combination can result in enhanced stability, specificity, and efficacy in various applications compared to other similar compounds.

Properties

IUPAC Name

2-[[2-(2-fluorophenoxy)acetyl]amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-2-11-22-19(25)18-13-7-3-6-10-16(13)27-20(18)23-17(24)12-26-15-9-5-4-8-14(15)21/h2,4-5,8-9H,1,3,6-7,10-12H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBSLKUZYRTYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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